molecular formula C12H10N6O2 B2472770 3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide CAS No. 85623-02-5

3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

Cat. No.: B2472770
CAS No.: 85623-02-5
M. Wt: 270.252
InChI Key: LNPSWLFCAODLDZ-UHFFFAOYSA-N
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Description

3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is a useful research compound. Its molecular formula is C12H10N6O2 and its molecular weight is 270.252. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antitumor Properties

Research indicates that derivatives of 3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide, such as temozolomide, exhibit significant activity against a broad spectrum of central nervous system cancers. These compounds are particularly effective against xenografts derived from ependymoma, medulloblastoma, and high-grade gliomas, showing promising results in preclinical models. The effectiveness of these derivatives seems to be enhanced when combined with other compounds like O6-benzylguanine, which can increase the cytotoxic effect on tumor cells by modifying the drug's interaction with cellular mechanisms. The research underscores the potential utility of these compounds in treating resistant tumors and improving survival rates in preclinical settings (Friedman et al., 1995), (Wedge & Newlands, 1996), (Wedge et al., 1997).

Neuropharmacological and Antidepressant Effects

Compounds structurally related to this compound have demonstrated potential in neuropharmacological applications. Studies suggest that these compounds can be effective in modulating serotonin receptors, with potential implications in treating disorders such as depression and anxiety. These findings highlight the diverse potential of these compounds in central nervous system therapeutics, warranting further investigation into their mechanisms of action and potential clinical applications (Harada et al., 1995), (Ohta et al., 1996), (Pitsikas & Borsini, 1996).

Anti-inflammatory and Anticonvulsant Activities

Derivatives of this compound have been studied for their anti-inflammatory and anticonvulsant properties. These compounds have shown moderate anti-inflammatory activity in preclinical models, suggesting their potential utility in treating inflammatory conditions. Additionally, some derivatives have demonstrated promising anticonvulsant activity, indicating their potential in managing seizure disorders. These findings contribute to the understanding of the therapeutic potential of these compounds in a range of neurological and inflammatory conditions (Tozkoparan et al., 1999), (Matosiuk et al., 1992), (Abdel‐Aziz et al., 2009).

Mechanism of Action

Properties

IUPAC Name

3-benzyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c13-10(19)9-11-15-16-18(12(20)17(11)7-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPSWLFCAODLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N3C=NC(=C3N=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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